Gefitinib Impurity 13 is a known impurity arising during the synthesis of Gefitinib, a tyrosine kinase inhibitor drug used in the treatment of certain types of lung cancer. [ [], [] ] It is classified as an organic impurity and serves as a critical quality control reference standard in the pharmaceutical industry. [ [], [] ] By monitoring and controlling the levels of Gefitinib Impurity 13 during drug manufacturing, researchers and manufacturers can ensure the quality, safety, and efficacy of Gefitinib. [ [], [] ]
Gefitinib is synthesized through complex chemical processes, and during these processes, various impurities can arise. Gefitinib Impurity 13 has been identified as one of these process-related impurities. The identification and quantification of such impurities are essential for regulatory compliance, particularly as mandated by the U.S. Food and Drug Administration, which requires that any impurity above 0.1% must be identified and quantified using validated analytical methods .
Gefitinib Impurity 13 is classified under pharmaceutical impurities, specifically categorized as a process-related impurity. This classification indicates that it originates from the synthetic pathway of gefitinib rather than being a degradation product formed post-manufacture.
The synthesis of gefitinib typically involves several chemical reactions, including chlorination and condensation processes. The specific formation of Gefitinib Impurity 13 may involve similar pathways as those used in the synthesis of gefitinib itself. A common method involves the use of starting materials like 2-amino-4-methoxy-5-(3-morpholinopropoxy)quinazoline-4(3H)-one, which undergoes various reactions to yield gefitinib and its impurities .
The synthesis can be achieved through multiple steps:
The molecular structure of Gefitinib Impurity 13 can be derived from its chemical formula, which typically includes elements such as carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine. The specific structural features include:
The molecular weight of Gefitinib Impurity 13 is approximately 446 g/mol . Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm its structure.
Gefitinib Impurity 13 may participate in various chemical reactions typical of quinazoline derivatives. These reactions could include:
The reactivity profile of this impurity can be assessed through kinetic studies and mechanistic investigations using techniques like gas chromatography-mass spectrometry (GC-MS) to track reaction pathways and products.
Gefitinib Impurity 13 exhibits characteristics typical of organic compounds:
Chemical properties include stability under various conditions (e.g., temperature, pH) and potential reactivity with other components in drug formulations. Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability .
Gefitinib Impurity 13 serves primarily as a subject of study in pharmaceutical development:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4